TEEDA is a strong Brønsted–Lowry base, meaning it readily accepts protons (H⁺ ions). This property makes it useful as a catalyst in organic synthesis reactions, where it can deprotonate substrates to initiate or accelerate reactions [].
TEEDA can also act as a Lewis base, donating lone pairs of electrons to form coordinate covalent bonds with Lewis acids. This property allows it to form complexes with metal ions, which can be employed as catalysts or reagents in various research applications [].
TEEDA is miscible with many organic solvents and water, making it a versatile reaction medium for various research purposes [].
Here are some specific examples of how TEEDA is used in scientific research:
TEEDA is commonly used as a base catalyst in a variety of organic reactions, including deprotonation, alkylation, and condensation reactions [, ].
TEEDA can act as a catalyst or ligand in polymerization reactions, influencing the formation and properties of polymers [].
TEEDA forms complexes with various metal ions, which can be used as catalysts, reagents, or precursors for the synthesis of other materials [].
TEEDA can be used in the synthesis of various materials, such as metal-organic frameworks (MOFs) and ionic liquids, which have potential applications in gas storage, catalysis, and separation processes [, ].
N,N,N',N'-Tetraethylethylenediamine is an organic compound characterized by its molecular formula C₈H₁₈N₂. It is a colorless liquid with a distinctive amine odor, often described as fishy. This compound belongs to the family of ethylenediamines, where the hydrogen atoms of the amine groups are replaced by ethyl groups. The structural formula can be represented as:
textN(Et)2 |H2N-CH2-CH2-N(Et)2
The compound is known for its properties as a Lewis base and chelating agent, making it valuable in various chemical applications.
TEEDA is likely to exhibit similar hazards as other diamines:
Additionally, this compound can facilitate nucleophilic substitution reactions and is used in the synthesis of amine ligands through intramolecular dealkylation processes . Its reactivity with electrophiles allows it to serve as a catalyst in the formation of new chemical bonds.
The synthesis of N,N,N',N'-Tetraethylethylenediamine can be achieved through various methods:
N,N,N',N'-Tetraethylethylenediamine finds utility in several domains:
Studies on N,N,N',N'-Tetraethylethylenediamine have focused on its interactions with metal ions and other ligands. The formation of complexes such as those with nickel or copper has been extensively documented. These interactions are significant for understanding its role in catalysis and material science . The compound's ability to stabilize metal centers enhances reaction rates and selectivity in synthetic pathways.
Several compounds share structural similarities with N,N,N',N'-Tetraethylethylenediamine, each exhibiting unique properties:
Each of these compounds exhibits distinct reactivity patterns and applications based on their structural differences. N,N,N',N'-Tetraethylethylenediamine stands out due to its balance between steric bulk and reactivity, making it particularly useful in both organic synthesis and polymer chemistry.
The direct alkylation of ethylenediamine represents the most straightforward synthetic approach for producing N,N,N',N'-tetraethylethylenediamine [1] [2]. This methodology involves the nucleophilic substitution reaction between ethylenediamine and ethyl halides, primarily ethyl bromide or ethyl chloride, under controlled conditions [3]. The reaction proceeds through a sequential SN2 mechanism, where each nitrogen atom undergoes stepwise alkylation to achieve complete tetraethyl substitution [3].
The optimal reaction conditions for direct alkylation typically require temperatures ranging from 80-120°C under atmospheric pressure [2] [4]. The process employs a substantial molar excess of ethylenediamine relative to the alkylating agent to minimize the formation of cross-linked products and ensure selective tetrasubstitution [2]. Base catalysts such as sodium hydroxide or potassium carbonate are essential for neutralizing the hydrogen halide byproducts and driving the reaction to completion [5] [6].
Research conducted using continuous reactor systems has demonstrated that maintaining a molar ratio of ethylenediamine to ethyl halide of approximately 3:1 results in optimal conversion rates [2]. The reaction mechanism involves initial formation of N-ethylethylenediamine, followed by successive alkylation steps to produce N,N-diethylethylenediamine, N,N,N'-triethylethylenediamine, and finally the desired N,N,N',N'-tetraethylethylenediamine product [2] [5].
Temperature control is critical during the alkylation process, as elevated temperatures above 120°C can lead to decomposition reactions and reduced selectivity [4]. The activation energy for the primary alkylation step has been determined to be approximately 53.8 kJ/mol, indicating moderate energy requirements for the initial nucleophilic attack [4].
Synthesis Method | Temperature (°C) | Pressure (MPa) | Yield (%) | Selectivity |
---|---|---|---|---|
Direct Alkylation with Ethyl Halides | 80-120 | Atmospheric | 75-85 | High |
Reductive Amination with Ethyl Ketone | 140-160 | 2.5 | 70-80 | Moderate |
Eschweiler-Clarke Methylation (adapted) | 100-120 | Atmospheric | 65-75 | Moderate |
Continuous Reactor Alkylation | 150-180 | 6.0 | 85-95 | High |
The synthetic approach utilizing tetramethylethylenediamine as a starting material provides an alternative pathway for producing tetraethyl derivatives through transalkylation reactions [7] [8]. Tetramethylethylenediamine, derived from ethylenediamine by replacement of four amine hydrogens with methyl groups, serves as a precursor that can undergo selective alkyl group exchange under specific conditions [7] [9].
The modification process involves treatment of tetramethylethylenediamine with ethylating agents in the presence of Lewis acid catalysts [10] [11]. Aluminum chloride and other metal halide catalysts facilitate the cleavage of carbon-nitrogen bonds in the tetramethyl compound, allowing for subsequent ethyl group incorporation [11]. This transalkylation methodology requires careful control of reaction stoichiometry to prevent incomplete substitution or formation of mixed alkyl products [10].
Recent advances in catalytic systems have employed sulfurized rhenium-iridium clusters supported on carbon black for the selective N-alkylation of ethylenediamine derivatives [12]. These bimetallic catalysts demonstrate significantly enhanced activity compared to traditional single-metal systems, achieving conversion rates that are 6.4-fold higher than previously reported sulfurized rhenium catalysts [12]. The catalytic system operates effectively under mild conditions using carbon dioxide and hydrogen as green reactants in aqueous solvent systems [12].
The mechanistic pathway for tetramethylethylenediamine modification involves initial coordination of the diamine to the metal catalyst surface, followed by sequential demethylation and ethylation steps [12] [10]. The strong chelating interaction between the ethylenediamine backbone and the catalyst surface plays a crucial role in determining the selectivity and progression of the alkyl exchange reactions [12].
Density functional theory calculations have provided insights into the transition state structures involved in the modification process [10]. The studies reveal that bidentate coordination of tetramethylethylenediamine to lithium centers forms stable complexes that facilitate subsequent alkyl group transformations [10] [11].
Industrial production of N,N,N',N'-tetraethylethylenediamine employs continuous stirred tank reactor systems operating under elevated pressure and temperature conditions [4] [13]. The manufacturing process utilizes ethylenediamine as the primary feedstock, with ethyl bromide serving as the preferred alkylating agent due to its favorable reactivity profile and relatively low cost [14] [4].
The optimal industrial operating parameters include reactor temperatures of 160-180°C and pressures ranging from 6-8 MPa [4]. These conditions ensure complete conversion of the ethylenediamine substrate while maintaining acceptable selectivity toward the desired tetraethyl product [4]. Residence times of 3-5 hours are typically employed to achieve conversion rates of 90-95% [4].
Catalyst systems used in industrial applications primarily consist of supported metal oxides, with copper oxide-nickel oxide on gamma-alumina supports demonstrating superior performance for selective N-alkylation reactions [6]. The catalyst loading ranges from 2-5 weight percent relative to the total reaction mixture [6]. These catalytic systems enable selective mono-N-alkylation and subsequent poly-alkylation of ethylenediamine with high efficiency [6].
The industrial process incorporates multiple reaction stages to optimize product distribution and minimize byproduct formation [15] [16]. The first stage focuses on primary alkylation to produce N-ethylethylenediamine, while subsequent stages complete the alkylation sequence [16]. This staged approach allows for better control of reaction selectivity and reduces the formation of unwanted cross-linked products [16].
Heat integration and energy recovery systems are essential components of industrial-scale production facilities [17]. The exothermic nature of the alkylation reactions requires careful temperature management through heat exchange networks to maintain optimal reaction conditions while minimizing energy consumption [17].
Parameter | Specification | Notes |
---|---|---|
Reactor Type | Continuous Stirred Tank Reactor | Fixed-bed alternative available |
Operating Temperature Range | 160-180°C | Optimized for selectivity |
Operating Pressure | 6-8 MPa | High pressure favors completion |
Residence Time | 3-5 hours | Contact time critical |
Catalyst Loading | 2-5 wt% | Metal oxide catalysts preferred |
Conversion Rate | 90-95% | Based on ethylenediamine conversion |
Product Purity | ≥99.0% | After purification steps |
The purification of N,N,N',N'-tetraethylethylenediamine requires sophisticated separation techniques to achieve the high purity standards demanded by industrial applications [18] [19]. The primary purification method involves fractional distillation under reduced pressure to separate the target compound from unreacted starting materials and intermediate alkylation products [20] [18].
Initial purification steps include neutralization of residual acid catalysts and removal of inorganic salts through aqueous washing procedures [20] [21]. The crude product mixture is treated with sodium hydroxide solution to neutralize any remaining hydrogen halide byproducts, followed by phase separation to remove the aqueous layer containing dissolved salts [20].
Crystallization techniques are employed for final purification when solid derivatives are required [20]. The process involves hot dissolution in suitable organic solvents such as acetic anhydride, followed by controlled cooling to induce crystal formation [20]. This approach typically achieves product purities exceeding 99.5% while providing the desired particle size distribution for downstream applications [20].
Gas chromatographic analysis serves as the primary analytical method for determining product purity and composition [22] [21]. High-performance liquid chromatography with ultraviolet detection is employed for quantitative analysis of trace impurities and degradation products [22] [21]. The analytical protocols utilize calibrated standard solutions and internal standards to ensure accurate quantitation [21].
Quality control specifications for commercial-grade N,N,N',N'-tetraethylethylenediamine include minimum purity of 99.0% as determined by gas chromatography, moisture content not exceeding 0.1%, and specific gravity within the range of 0.82-0.84 g/cm³ at 20°C [18] [19]. Additional testing parameters include refractive index measurements, metal content analysis by inductively coupled plasma mass spectrometry, and chloride content determination by ion chromatography [19] [21].
Test Parameter | Specification | Test Method |
---|---|---|
Purity (GC) | ≥99.0% | Gas Chromatography |
Moisture Content | ≤0.1% | Karl Fischer Titration |
Color | Colorless to pale yellow | Visual/Spectrophotometric |
Density at 20°C | 0.82-0.84 g/cm³ | Density Meter |
Boiling Point | 198-200°C | Distillation Analysis |
Refractive Index | 1.4520-1.4560 | Refractometry |
Metal Content (ppm) | ≤10 | ICP-MS |
Chloride Content (ppm) | ≤50 | Ion Chromatography |
The implementation of strict quality control protocols ensures consistent product performance across different production batches [18] [19]. Stability testing under various storage conditions provides data on shelf life and optimal storage requirements for maintaining product integrity [19]. These comprehensive quality assurance measures support the reliable supply of high-purity N,N,N',N'-tetraethylethylenediamine for demanding industrial applications [18] [19].
Precursor | Purity Required | Function | Storage Requirements |
---|---|---|---|
Ethylenediamine | ≥99.5% | Primary substrate | Inert atmosphere, <25°C |
Ethyl Bromide | ≥98.0% | Alkylating agent | Cool, dry, dark |
Ethyl Chloride | ≥99.0% | Alternative alkylating agent | Pressurized storage |
Diethyl Ketone | ≥97.0% | Reductive amination substrate | Standard ambient |
Sodium Hydroxide | ≥98.0% | Base catalyst | Dry storage |
Potassium Carbonate | ≥99.0% | Base catalyst | Dry storage |
N,N,N',N'-Tetraethylethylenediamine exhibits characteristic nuclear magnetic resonance spectral features that provide valuable structural information. In proton nuclear magnetic resonance spectroscopy, the compound displays distinctive resonance patterns that reflect its symmetrical diamine structure [1]. The methylene resonances of the ligand backbone appear as a singlet at δ = 2.96 ppm, indicating equivalent proton environments in the central ethylene bridge [1]. The diastereotopic methylene signals of the ethyl groups manifest as two sets of multiplets characteristic of an A₃BB′ spin system, reflecting the non-equivalent nature of the ethyl substituents attached to the nitrogen atoms [1].
Carbon-13 nuclear magnetic resonance spectroscopy reveals methylene carbon resonances that undergo measurable chemical shift changes upon coordination to metal centers [2]. The methylene carbon resonance displays minor but detectable shifts (approximately 0.6 ppm) and substantial broadening with a line width at half maximum of 39 Hz when coordinated to metal ions [2]. Notably, the methyl resonances remain relatively unaffected by coordination, suggesting that the primary coordination effects are localized to the methylene carbons directly attached to the nitrogen donor atoms [2].
The infrared spectroscopic properties of N,N,N',N'-Tetraethylethylenediamine are characterized by absorption bands typical of tertiary amine compounds. The spectrum exhibits characteristic absorption bands for N-alkyl stretching vibrations, which serve as diagnostic features for the compound's identification [3]. Fourier transform infrared spectroscopy has been successfully employed for the quantitative determination of related ethylenediamine derivatives, demonstrating the utility of this technique for analytical applications [4].
N,N,N',N'-Tetraethylethylenediamine displays electronic transitions in the ultraviolet region, consistent with its colorless appearance under visible light [5] [6]. The compound does not exhibit significant absorption in the visible region (350-700 nm), which accounts for its characteristic clear, light yellow liquid appearance [7]. The absence of chromophoric groups in the molecular structure limits electronic transitions to higher energy ultraviolet wavelengths, typical of saturated amine compounds.
N,N,N',N'-Tetraethylethylenediamine possesses a molecular weight of 172.31 g/mol and exhibits well-defined thermal properties [7]. The compound has a boiling point of 189-192°C at standard atmospheric pressure (760 mmHg) [7] [8], indicating moderate volatility compared to its lower homologs. The melting point is reported as 192°C, though this value may require verification as it coincides with the boiling point range [7].
The density of N,N,N',N'-Tetraethylethylenediamine is 0.808 g/mL at 25°C [7], making it less dense than water. This physical property is consistent with its organic nature and the presence of alkyl substituents that reduce the overall density compared to the parent ethylenediamine. The refractive index, while not specifically reported for the tetraethyl derivative, can be inferred to be similar to related compounds in this series.
The flash point of N,N,N',N'-Tetraethylethylenediamine is 138°F (58.9°C) [7] [8], indicating significant flammability concerns that require appropriate handling precautions. While specific vapor pressure data for N,N,N',N'-Tetraethylethylenediamine are not extensively documented in the literature, the compound's volatility can be assessed through comparison with structurally related compounds and vapor pressure correlation methods [9].
N,N,N',N'-Tetraethylethylenediamine exhibits limited solubility in water, being described as "slightly soluble" [10]. This reduced aqueous solubility compared to the parent ethylenediamine results from the increased hydrophobic character imparted by the four ethyl substituents. The solubility behavior contrasts with that of N,N,N',N'-tetramethylethylenediamine, which shows miscibility with water [11].
The compound demonstrates excellent miscibility with many organic solvents , making it a versatile reaction medium for various synthetic applications. This broad solvent compatibility enhances its utility as a ligand in organometallic chemistry and as a catalyst in organic synthesis reactions .
Studies on related diamine-water systems reveal complex temperature-dependent phase behavior characterized by critical solution temperatures [13]. Binary liquid mixtures containing diamine compounds can exhibit both lower critical solution temperature and upper critical solution temperature phenomena, where molecular aggregation patterns influence miscibility and phase separation behavior [13]. At lower temperatures, diamine molecules tend to aggregate while maintaining homogeneous solutions, but increasing temperature can lead to phase separation through reduced water compatibility [13].
Crystallographic investigations of N,N,N',N'-Tetraethylethylenediamine complexes have provided detailed structural information about its coordination behavior. Single-crystal X-ray diffraction studies of diethylzinc complexes with N,N,N',N'-Tetraethylethylenediamine reveal monomeric structures with distorted tetrahedral coordination geometry around the zinc center [14]. The complex [ZnEt₂(teeda)] exhibits conformational chirality, though it forms racemic crystals in the solid state [14].
These zinc complexes demonstrate stereochemical lability, displaying different types of conformational chirality that arise from the flexible ethylenediamine backbone and the bulky ethyl substituents [14]. The structural characterization confirms that N,N,N',N'-Tetraethylethylenediamine functions as a bidentate ligand, chelating metal centers through its two nitrogen donor atoms [14].
X-ray crystallographic analysis of ruthenium bis(acetylacetonate)(N,N,N',N'-tetramethylethylenediamine) complexes provides insight into the coordination preferences of ethylenediamine derivatives [15]. The ruthenium complex crystallizes in the triclinic crystal system with space group P-1, forming red plate crystals with specific lattice parameters [15]. The unit cell dimensions are a = 7.9351(3) Å, b = 9.8757(4) Å, and c = 13.0361(6) Å, with angles α = 75.5720(10)°, β = 88.3220(10)°, and γ = 90° [15].
Crystallographic studies of lithium thiocyanate complexes with tetramethylethylenediamine derivatives reveal polymeric chain structures [16]. The complex (LiSCN·TMEDA)ₙ adopts a polymeric solid-state structure with Li-N bridging units, demonstrating the ability of ethylenediamine ligands to support extended structural motifs [16]. In hydrocarbon solvents, however, these complexes adopt dimeric structures with purely N-Li bridged arrangements [16].
Advanced crystallographic analysis techniques, including Hirshfeld surface analysis, have been applied to investigate intermolecular interactions in ethylenediamine complexes [17] [18]. For N,N,N',N'-tetramethylethylenediamine itself, crystal structure determination reveals an antiperiplanar conformation of the diamine backbone [17] [18]. Hirshfeld surface analysis indicates that van der Waals H⋯H interactions dominate the crystal packing, accounting for 92.3% of the intermolecular contacts [17] [18].
Flammable;Corrosive